molecular formula C5H10OS B077280 1-(Methylthio)-2-butanone CAS No. 13678-58-5

1-(Methylthio)-2-butanone

Cat. No.: B077280
CAS No.: 13678-58-5
M. Wt: 118.2 g/mol
InChI Key: GOAGGJDTOMPTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylthio)-2-butanone, also known as fema 3207, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. This compound is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound is a fishy, garlic, and mushroom tasting compound that can be found in coffee and coffee products. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

  • Mutagenicity and Carcinogenicity Studies : A study explored the formation of thietanium ion from 2-chloro-4-(methylthio)butanoic acid, a compound related to 1-(Methylthio)-2-butanone. This acid is a direct-acting mutagen and suspected gastric carcinogen found in fish preserved with salt and nitrite. The study aimed to identify reactive intermediates associated with its mutagenicity (Jolivette, Kende, & Anders, 1998).

  • Biofuels and Combustion : this compound has been evaluated as a potential biofuel in direct injection spark ignition engines. Its properties like low boiling point, high vapor pressure, and high octane number make it a good candidate for such applications. The study compared its performance to conventional gasoline and ethanol, finding superior characteristics in certain aspects (Hoppe et al., 2016).

  • Biochemical Production : Research has been conducted on producing 2-butanol and butanone using Saccharomyces cerevisiae. The study utilized a TEV-protease based expression system for achieving equimolar expression of protein complexes involved in the B12-dependent dehydratase step. This process is key in converting meso-2,3-butanediol to butanone (Ghiaci, Norbeck, & Larsson, 2014).

  • Chemical Synthesis : this compound has been used in a palladium-catalyzed procedure for the carbonylative thiomethylation of aromatic amine derivatives. This demonstrates its utility in organic synthesis, particularly in forming thioesters under base-free conditions (Tian et al., 2021).

  • Combustion Analysis : Detailed species measurements and kinetic modeling of this compound's combustion have been performed. This includes studying its flame structure and species formed during combustion, which is crucial for its potential use as a fuel (Hemken et al., 2017).

  • Metabolic Engineering : Klebsiella pneumoniae has been engineered to produce 2-butanone directly from glucose by extending its native 2,3-butanediol synthesis pathway. This highlights its potential in biotechnological applications (Chen et al., 2015).

  • Industrial and Household Use : Methyl ethyl ketone is used as a solvent in various industrial processes and household products. Its applications include processes involving gums, resins, cellulose acetate, nitrate, and in the production of paraffin wax, lubricating oil, lacquers, varnishes, paint removers, and glues (Ware, 1988).

Properties

IUPAC Name

1-methylsulfanylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-3-5(6)4-7-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAGGJDTOMPTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065577
Record name 1-(Methylthio)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid; odour remniscient of mushroom with a characterisitic garlic undertone
Record name 1-(Methylthio)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/519/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.997 (22°)
Record name 1-(Methylthio)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/519/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13678-58-5
Record name Methylthiomethyl ethyl ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13678-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methyl THIO)-2-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013678585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 1-(methylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(Methylthio)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(methylthio)butan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(METHYLTHIO)-2-BUTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPY19W300G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-(Methylthio)-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methylthio)-2-butanone
Reactant of Route 2
Reactant of Route 2
1-(Methylthio)-2-butanone
Reactant of Route 3
Reactant of Route 3
1-(Methylthio)-2-butanone
Reactant of Route 4
Reactant of Route 4
1-(Methylthio)-2-butanone
Reactant of Route 5
Reactant of Route 5
1-(Methylthio)-2-butanone
Reactant of Route 6
1-(Methylthio)-2-butanone
Customer
Q & A

Q1: What is the mechanism of action of 1-(methylthio)-2-butanone derivatives as insecticides?

A: While the provided abstracts don't explicitly detail the exact mechanism of action for this compound derivatives, they highlight their effectiveness as systemic insecticides. [, , ] This suggests that these compounds are absorbed by the plant and distributed throughout its tissues, ultimately reaching and affecting target insects upon feeding. The research specifically mentions their efficacy against aphids and scales on various crops like sorghum, spruce, and camellias. [, , ]

Q2: How does the oxidation state of sulfur in this compound derivatives influence their fragmentation pattern in mass spectrometry?

A: Research on the mass spectral characteristics of 3,3-dimethyl-1-methylthio-2-butanone O-[(methylamino)carbonyl]oxime (thiofanox) and its metabolites reveals that the oxidation state of sulfur significantly impacts its fragmentation pathway. [] The study used deuterium labeling and high-resolution mass spectrometry to understand these patterns. It was observed that the dominant fragmentation pathway involves either the loss of CH3NCO or the sulfur-containing moiety. Interestingly, the preferred pathway was dependent on whether the sulfur atom existed as a sulfide, sulfoxide, or sulfone. []

Q3: Are there any studies on the environmental fate of this compound derivatives?

A: Yes, there is at least one study mentioned that investigates the fate of 3,3-dimethyl-1-(methylthio)-2-butanone O-(methylcarbamoyl)oxime (Diamond Shamrock DS-15647) in cotton plants and soil. [] Although the abstract doesn't provide specific results, this research likely aimed to determine the compound's degradation pathway, persistence in the environment, and potential effects on non-target organisms.

Q4: Were there any notable differences in efficacy among various this compound derivative insecticides tested?

A: Yes, the research indicates varying levels of efficacy among different this compound derivatives. For instance, in controlling tea scale on camellias, aldicarb and DS-15647 (3,3-dimethyl-1-methylthio-2-butanone O-(methylcarbamoyl)oxime) provided outstanding control. [] Comparatively, dimethoate and carbofuran were effective at higher rates, while phorate only worked at the highest tested rate, and disulfoton proved ineffective. [] These differences likely stem from variations in their uptake, translocation within the plant, and inherent toxicity to the target pest.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.